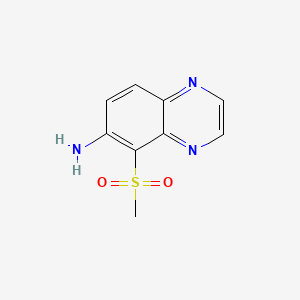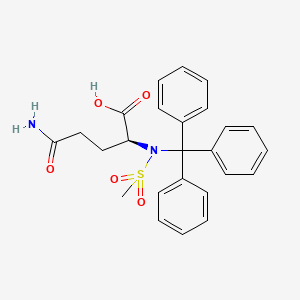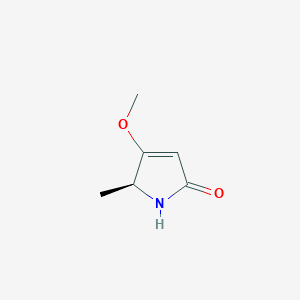
Dimethyl 2-(but-3-yn-1-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C9H12O4. It is a derivative of malonic acid, featuring a but-3-yn-1-yl group attached to the second carbon of the malonate moiety. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2-(but-3-yn-1-yl)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines (such as pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions . The reaction typically involves Knoevenagel condensation of dimethyl malonate with the α,β-acetylenic aldehyde to form dimethyl 2-(prop-2-yn-1-ylidene)malonate, followed by nucleophilic addition of the cyclic amine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned three-component reaction. The process is optimized for yield and purity, often involving vacuum distillation and nitrogen atmosphere to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(but-3-yn-1-yl)malonate has diverse applications in scientific research:
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, nonlinear optical materials, and other advanced materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s alkyne group is particularly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of conjugated systems and subsequent functionalization .
Comparación Con Compuestos Similares
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(3-phenylprop-2-yn-1-ylidene)malonate
- Dimethyl 2-(2-nitro-1-phenylethyl)-2-(3-phenylprop-2-yn-1-yl)malonate
Comparison: Dimethyl 2-(but-3-yn-1-yl)malonate is unique due to its specific alkyne substitution, which imparts distinct reactivity compared to its analogs. For instance, dimethyl 2-(prop-2-yn-1-yl)malonate has a shorter alkyne chain, affecting its steric and electronic properties. The presence of different substituents in similar compounds can lead to variations in reactivity, stability, and applications .
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
dimethyl 2-but-3-ynylpropanedioate |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h1,7H,5-6H2,2-3H3 |
Clave InChI |
YUWCTPBJANQNJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCC#C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


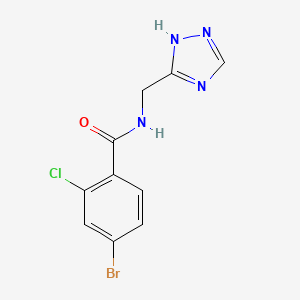
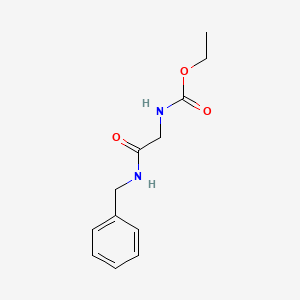

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
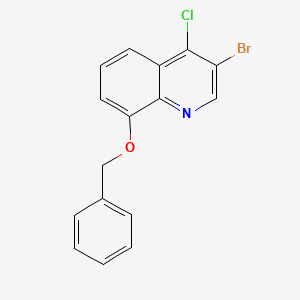
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)


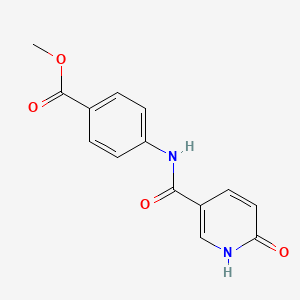
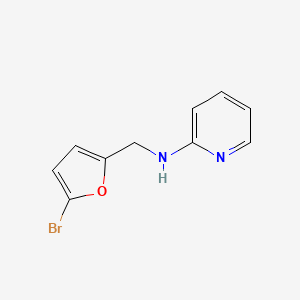
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
